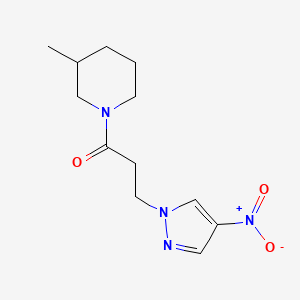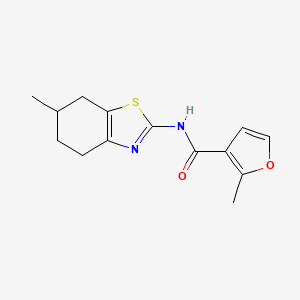![molecular formula C14H12Cl2N2OS B10897479 2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10897479.png)
2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thienopyrimidine core, which is a fused heterocyclic system, and is substituted with dichlorophenyl and dimethyl groups. Its distinct structure makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,6-dichlorophenyl isocyanate with a suitable thieno[2,3-d]pyrimidine derivative can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is of interest, particularly its potential as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anticancer or antiviral agent.
Wirkmechanismus
The mechanism by which 2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell proliferation, apoptosis, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thienopyrimidine derivatives and related heterocyclic compounds, such as:
- 2-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines
- 4-Amino-substituted 7-iminopyrido[2,3-d]pyrimidines
- Imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin derivatives
Uniqueness
What sets 2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one apart is its specific substitution pattern and the presence of both dichlorophenyl and dimethyl groups. These structural features contribute to its unique chemical properties and potential biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C14H12Cl2N2OS |
|---|---|
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-6-7(2)20-14-10(6)13(19)17-12(18-14)11-8(15)4-3-5-9(11)16/h3-5,12,18H,1-2H3,(H,17,19) |
InChI-Schlüssel |
NENHSSRVWFCXKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)NC(N2)C3=C(C=CC=C3Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B10897406.png)
![3-[(2-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10897412.png)


![(2Z,5E)-5-(2-ethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897436.png)
![2-amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10897443.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B10897444.png)
![4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10897452.png)
![2-{2-ethoxy-6-iodo-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B10897455.png)
![2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B10897462.png)
![3-{[4-(Diethylamino)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10897463.png)

![Methyl 3-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B10897485.png)
